molecular formula C20H24ClN3O B248743 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide

Cat. No. B248743
M. Wt: 357.9 g/mol
InChI Key: CGNGZYCEWOFKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide, also known as BCPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide is not fully understood, but it is believed to act as a modulator of various neurotransmitters and receptors in the brain. It has been reported to bind to the dopamine D2 receptor and serotonin 5-HT1A receptor, resulting in the modulation of their activity. 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant properties. 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has also been reported to decrease the levels of corticosterone, a stress hormone, in the blood. Additionally, 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide in lab experiments. It has been reported to have low solubility in water, which may limit its use in some assays. Additionally, 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide. One area of interest is the development of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide analogs with improved properties, such as increased solubility and selectivity for specific receptors. 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has also been investigated for its potential use in the treatment of neurological disorders, and further research in this area may lead to the development of new therapies. Additionally, 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide may be useful as a tool compound for studying the role of dopamine and serotonin in the brain and their contribution to various neurological disorders.

Synthesis Methods

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide can be synthesized by reacting 4-chloroacetophenone with benzylpiperazine in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with propanoyl chloride to obtain 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide. This synthesis method has been reported in several research articles and has been optimized for higher yields and purity.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been reported to possess anxiolytic and antidepressant properties and has been used as a tool compound to study the mechanism of action of various neurotransmitters and receptors. 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide

InChI

InChI=1S/C20H24ClN3O/c21-18-6-8-19(9-7-18)22-20(25)10-11-23-12-14-24(15-13-23)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25)

InChI Key

CGNGZYCEWOFKGI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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